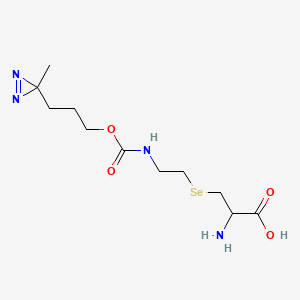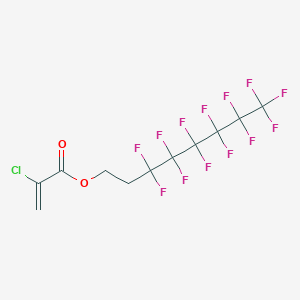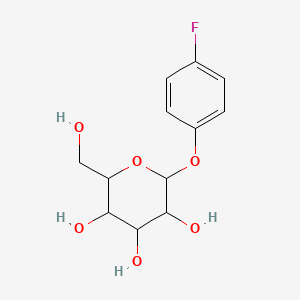
tert-Butyl ((1S,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl ((1S,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate is a chemical compound with potential applications in various fields such as medicinal chemistry and organic synthesis. It is characterized by its unique structure, which includes a tert-butyl group, an amino group, and a dimethylcarbamoyl group attached to a cyclohexyl ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((1S,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate typically involves multiple steps:
Formation of the cyclohexyl ring: The cyclohexyl ring is synthesized through a series of cyclization reactions.
Introduction of the amino group: The amino group is introduced via amination reactions, often using reagents such as ammonia or amines.
Attachment of the dimethylcarbamoyl group: This step involves the reaction of the amino group with dimethylcarbamoyl chloride under controlled conditions.
Addition of the tert-butyl group: The final step involves the protection of the amino group with a tert-butyl carbamate group, using tert-butyl chloroformate in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity, often using continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming oxides or hydroxylamines.
Reduction: Reduction reactions can occur at the carbamate group, leading to the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylcarbamoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alcohols are used in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of hydroxylamines or nitroso compounds.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted carbamates or ureas.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of complex molecules: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Protecting group: The tert-butyl carbamate group is used as a protecting group for amines in organic synthesis.
Biology
Enzyme inhibitors: Potential use as an inhibitor of enzymes involved in metabolic pathways.
Prodrug design: Used in the design of prodrugs that release active compounds upon metabolic activation.
Medicine
Drug development: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Diagnostic agents: Used in the development of diagnostic agents for imaging and detection of biological targets.
Industry
Polymer synthesis: Used in the production of polymers with specific properties.
Catalysis: Employed as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Mecanismo De Acción
The mechanism of action of tert-Butyl ((1S,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity by forming stable complexes. This interaction can disrupt metabolic pathways, leading to therapeutic effects. The molecular pathways involved include inhibition of enzyme activity, modulation of receptor signaling, and alteration of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl ((1S,2S,5S)-2-amino-5-(methylcarbamoyl)cyclohexyl)carbamate
- tert-Butyl ((1S,2S,5S)-2-amino-5-(ethylcarbamoyl)cyclohexyl)carbamate
- tert-Butyl ((1S,2S,5S)-2-amino-5-(propylcarbamoyl)cyclohexyl)carbamate
Uniqueness
tert-Butyl ((1S,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate is unique due to the presence of the dimethylcarbamoyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, solubility, and reactivity, making it a valuable intermediate in synthetic chemistry and a potential therapeutic agent in medicinal chemistry.
Propiedades
Fórmula molecular |
C14H27N3O3 |
|---|---|
Peso molecular |
285.38 g/mol |
Nombre IUPAC |
tert-butyl N-[(1S,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl]carbamate |
InChI |
InChI=1S/C14H27N3O3/c1-14(2,3)20-13(19)16-11-8-9(6-7-10(11)15)12(18)17(4)5/h9-11H,6-8,15H2,1-5H3,(H,16,19)/t9-,10-,11-/m0/s1 |
Clave InChI |
JCHIBKSSZNWERE-DCAQKATOSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@H]1C[C@H](CC[C@@H]1N)C(=O)N(C)C |
SMILES canónico |
CC(C)(C)OC(=O)NC1CC(CCC1N)C(=O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


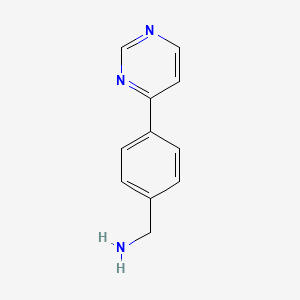
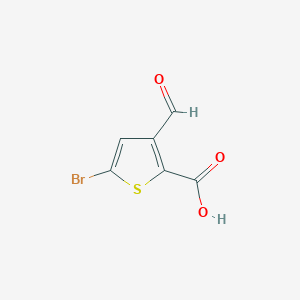
![N-(butan-2-yl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B12284764.png)
![4-Bromopyrido[2,3-d]pyrimidine](/img/structure/B12284771.png)

![(6aS,10R)-2-Chloro-10-methyl-6a,7,9,10-tetrahydro-6H-[1,4]oxazino[4,3-d]pyrimido[5,4-b][1,4]oxazine-4-methanol](/img/structure/B12284786.png)



